molecular formula C21H3F40I B12083219 Heneicosane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,21,21,21-tetracontafluoro-12-iodo- CAS No. 1980063-90-8

Heneicosane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,21,21,21-tetracontafluoro-12-iodo-

Cat. No.: B12083219
CAS No.: 1980063-90-8
M. Wt: 1142.1 g/mol
InChI Key: WYHYSGMYCQZUIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Heneicosane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,21,21,21-tetracontafluoro-12-iodo-: is a highly fluorinated organic compound It is characterized by the presence of multiple fluorine atoms and an iodine atom, making it a unique and complex molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Heneicosane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,21,21,21-tetracontafluoro-12-iodo- typically involves multiple steps. The starting materials are often simple hydrocarbons, which undergo a series of fluorination and iodination reactions. The reaction conditions usually require the presence of strong fluorinating agents such as elemental fluorine or fluorine-containing compounds, and the reactions are often carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes, where the hydrocarbon backbone is systematically fluorinated. This is followed by the introduction of the iodine atom at a specific position in the molecule. The process requires specialized equipment to handle the highly reactive fluorine gas and to ensure the safety of the operation.

Chemical Reactions Analysis

Types of Reactions

Heneicosane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,21,21,21-tetracontafluoro-12-iodo- can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to form less fluorinated derivatives.

    Oxidation Reactions: The fluorinated hydrocarbon chain can be oxidized to introduce oxygen-containing functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions, reducing agents such as lithium aluminum hydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of functionalized fluorinated compounds, while reduction reactions can produce partially fluorinated hydrocarbons.

Scientific Research Applications

Chemistry

In chemistry, Heneicosane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,21,21,21-tetracontafluoro-12-iodo- is used as a building block for the synthesis of more complex fluorinated molecules. Its unique structure makes it a valuable intermediate in the development of new materials with specialized properties.

Biology

In biology, this compound can be used to study the effects of fluorinated molecules on biological systems. Its high fluorine content makes it an interesting candidate for investigating the interactions between fluorinated compounds and biological membranes.

Medicine

In medicine, fluorinated compounds are often used in drug development due to their stability and bioavailability. Heneicosane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,21,21,21-tetracontafluoro-12-iodo- may serve as a precursor for the synthesis of fluorinated pharmaceuticals.

Industry

In industry, this compound can be used in the production of specialized materials, such as fluorinated polymers and surfactants. Its unique properties make it suitable for applications where high chemical resistance and stability are required.

Mechanism of Action

The mechanism by which Heneicosane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,21,21,21-tetracontafluoro-12-iodo- exerts its effects is primarily through its interactions with other molecules. The multiple fluorine atoms create a highly electronegative environment, which can influence the reactivity and stability of the compound. The iodine atom can act as a leaving group in substitution reactions, facilitating the formation of new bonds and functional groups.

Comparison with Similar Compounds

Similar Compounds

    Heneicosane: A straight-chain hydrocarbon with the formula C21H44.

    Perfluoroheneicosane: A fully fluorinated derivative of heneicosane.

    Iodoalkanes: Hydrocarbons with an iodine atom attached to the carbon chain.

Uniqueness

Heneicosane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,21,21,21-tetracontafluoro-12-iodo- is unique due to its combination of multiple fluorine atoms and a single iodine atom. This combination imparts distinct chemical properties, such as high electronegativity and reactivity, which are not observed in other similar compounds.

Properties

CAS No.

1980063-90-8

Molecular Formula

C21H3F40I

Molecular Weight

1142.1 g/mol

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,21,21,21-tetracontafluoro-12-iodohenicosane

InChI

InChI=1S/C21H3F40I/c22-3(23,5(26,27)7(30,31)9(34,35)11(38,39)13(42,43)15(46,47)17(50,51)19(54,55)21(59,60)61)1-2(62)4(24,25)6(28,29)8(32,33)10(36,37)12(40,41)14(44,45)16(48,49)18(52,53)20(56,57)58/h2H,1H2

InChI Key

WYHYSGMYCQZUIP-UHFFFAOYSA-N

Canonical SMILES

C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)I)C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.